Benzeneacetic acid, 4-(dodecyloxy)-
Description
Properties
CAS No. |
79794-88-0 |
|---|---|
Molecular Formula |
C20H32O3 |
Molecular Weight |
320.5 g/mol |
IUPAC Name |
2-(4-dodecoxyphenyl)acetic acid |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-11-16-23-19-14-12-18(13-15-19)17-20(21)22/h12-15H,2-11,16-17H2,1H3,(H,21,22) |
InChI Key |
HQAAQSKXONDGQH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)CC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzeneacetic Acid, 4-Methoxy-
- Molecular Formula : C₉H₁₀O₃
- Molecular Weight : 166.17 g/mol
- Key Features: The methoxy (-OCH₃) group enhances lipophilicity compared to unsubstituted benzeneacetic acid.
- Contrast : The dodecyloxy group in 4-(dodecyloxy)-benzeneacetic acid introduces a significantly longer alkyl chain, increasing hydrophobicity and likely reducing water solubility.
Benzeneacetic Acid, 4-Hydroxy-
- Molecular Formula : C₈H₈O₃
- Molecular Weight : 152.15 g/mol
- Key Features : The hydroxyl (-OH) group enables hydrogen bonding, improving solubility in polar solvents. It is a precursor in the synthesis of phenylacetylglutamine .
- Contrast : The dodecyloxy substituent lacks hydrogen-bonding capacity, which may limit interactions with biological targets compared to the hydroxylated analog.
Benzeneacetic Acid, 4-(Bromomethyl)-
- Molecular Formula : C₉H₉BrO₂
- Key Features : The bromomethyl (-CH₂Br) group introduces reactivity for further chemical modifications. This derivative is used in esterification reactions (e.g., phenacyl esters for drug delivery) .
- Contrast: Unlike the bromomethyl group, the dodecyloxy chain is non-reactive but may enhance membrane permeability in drug formulations.
Benzeneacetic Acid Esters (e.g., Methyl or Ethyl Esters)
- Examples: Benzeneacetic acid, α-chloro-, esters (e.g., 3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]propyl ester) . 4-(Trifluoroacetamido)phenylacetic acid .
- Key Features : Esterification typically improves bioavailability by masking the carboxylic acid group. For instance, fexofenadine hydrochloride contains a complex benzeneacetic acid ester structure with piperidinyl and hydroxyl groups .
- Contrast : The dodecyloxy substituent may act as a self-emulsifying moiety in prodrugs, leveraging its surfactant-like properties.
Preparation Methods
Reaction Mechanism and Conditions
-
Base Selection : Potassium carbonate (K₂CO₃) or sodium hydride (NaH) in polar aprotic solvents like dimethylformamide (DMF) or acetone facilitates deprotonation of the phenolic hydroxyl group.
-
Alkylation : The nucleophilic oxygen attacks 1-bromododecane, forming the dodecyloxy ether linkage.
-
Temperature and Duration : Reactions typically proceed under reflux (80–100°C) for 12–24 hours.
Challenges and Optimization
Representative Procedure (Adapted from):
-
Dissolve 4-hydroxyphenylacetic acid (10 mmol) and K₂CO₃ (15 mmol) in 50 mL DMF.
-
Add 1-bromododecane (12 mmol) dropwise under argon.
-
Reflux at 90°C for 18 hours.
-
Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography (chloroform:methanol = 95:5).
Yield : ~60–75% (estimated from analogous reactions in).
Protection-Deprotection Strategy
To circumvent reactivity conflicts between the phenolic hydroxyl and carboxylic acid groups, a protection-deprotection sequence is employed.
Stepwise Synthesis
-
Ester Protection : Convert 4-hydroxyphenylacetic acid to its ethyl ester using ethanol and catalytic sulfuric acid.
-
Reaction: 4-Hydroxyphenylacetic acid + ethanol → ethyl 4-hydroxyphenylacetate.
-
-
Alkylation : Perform Williamson ether synthesis on the protected intermediate.
-
Ester Hydrolysis : Regenerate the carboxylic acid using aqueous NaOH or HCl.
Advantages:
Experimental Data (Adapted from):
| Step | Conditions | Solvent | Duration | Yield (%) |
|---|---|---|---|---|
| Esterification | H₂SO₄ (cat.), reflux | Ethanol | 6 h | 85 |
| Alkylation | K₂CO₃, 1-bromododecane, reflux | Acetone | 24 h | 78 |
| Hydrolysis | 2 M NaOH, reflux | Ethanol/H₂O | 4 h | 92 |
Mitsunobu Reaction for Ether Formation
The Mitsunobu reaction offers an alternative pathway using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) to couple 4-hydroxyphenylacetic acid with dodecanol.
Key Features:
Limitations:
Comparative Efficiency:
| Method | Yield (%) | Purity (%) | Cost (Relative) |
|---|---|---|---|
| Williamson Synthesis | 70 | 95 | Low |
| Mitsunobu Reaction | 65 | 98 | High |
Characterization and Validation
Post-synthetic characterization ensures structural fidelity and purity.
Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) :
-
Infrared Spectroscopy (IR) :
-
High-Performance Liquid Chromatography (HPLC) : Purity >98% confirmed via reverse-phase C18 column.
Industrial and Laboratory-Scale Considerations
Solvent and Reagent Selection Table:
Q & A
Basic Research Questions
Q. How can the structure of 4-(dodecyloxy)benzeneacetic acid be confirmed using spectroscopic methods?
- Methodology :
-
Nuclear Magnetic Resonance (NMR) : Analyze H and C NMR spectra to identify key signals. The dodecyloxy chain () will show characteristic peaks: a triplet for the terminal methyl group ( ppm) and multiplet signals for methylene protons ( ppm). The aromatic protons adjacent to the ether oxygen may experience deshielding ( ppm) .
-
Infrared (IR) Spectroscopy : Confirm the presence of the carboxylic acid group () via a broad O–H stretch () and carbonyl () stretch (). The ether linkage () appears as a strong band near .
-
Mass Spectrometry (MS) : Use high-resolution MS to verify the molecular ion peak () and fragmentation patterns, particularly cleavage of the dodecyloxy chain.
Table 1: Key Spectroscopic Features
Functional Group NMR (, ppm) IR () Dodecyloxy () 0.88 (t), 1.2–1.5 (m) 1200–1250 (C–O–C) Carboxylic acid () 10–12 (broad) 1680–1720 (C=O), 2500–3300 (O–H)
Q. What synthetic routes are suitable for introducing the dodecyloxy group into benzeneacetic acid?
- Methodology :
- Williamson Ether Synthesis : React 4-hydroxybenzeneacetic acid with 1-bromododecane in the presence of a base (e.g., KCO) in a polar aprotic solvent (e.g., DMF) at reflux. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .
- Protection-Deprotection Strategy : Protect the carboxylic acid group as a methyl ester using SOCl/MeOH, perform etherification, then hydrolyze the ester back to the acid with NaOH .
Q. How does the dodecyloxy substituent influence solubility and purification?
- Methodology :
- Solubility Testing : Compare solubility in polar (water, ethanol) vs. nonpolar solvents (hexane, chloroform). The long alkyl chain enhances lipophilicity, favoring dissolution in organic solvents.
- Purification : Use reversed-phase HPLC with a C18 column and acetonitrile/water mobile phase. For crystallization, mix with a co-solvent (e.g., ethanol/water) to exploit hydrophobic interactions .
Advanced Research Questions
Q. What mechanistic role does 4-(dodecyloxy)benzeneacetic acid play in modulating epithelial-mesenchymal transition (EMT) pathways?
- Methodology :
- Transcriptomic Profiling : Treat human bronchial epithelial (HBE) cells with silica (EMT inducer) and the compound. Perform RNA-seq to identify differentially expressed genes (e.g., E-cadherin, vimentin) .
- Metabolomic Analysis : Use LC-MS to quantify metabolites linked to phenylalanine metabolism (via KEGG pathways), as benzeneacetic acid derivatives may alter phenylacetylglutamine levels .
- p53 Dependency : Employ p53 wild-type vs. knockout HBE cells to assess if EMT attenuation is p53-dependent. Measure p53 stabilization via western blot .
Q. How can structure-activity relationships (SAR) be studied for alkoxy-substituted benzeneacetic acids?
- Methodology :
- Comparative Bioassays : Synthesize analogs with varying alkoxy chain lengths (e.g., methoxy, ethoxy, dodecyloxy). Test anti-inflammatory activity in LPS-induced macrophage models (measure TNF-α/IL-6 via ELISA) .
- Molecular Dynamics Simulations : Model interactions between the dodecyloxy chain and lipid bilayers or protein targets (e.g., ALDH3A1) to predict membrane permeability and binding affinity.
Q. How to resolve contradictions in bioactivity data between in vitro and in vivo models?
- Methodology :
- Pharmacokinetic Studies : Administer the compound to rodents and measure plasma/tissue concentrations via LC-MS/MS. Assess bioavailability and metabolite formation (e.g., glucuronidation of the carboxylic acid) .
- Toxicogenomics : Compare gene expression profiles in vitro (HBE cells) and in vivo (lung tissue) to identify off-target effects or compensatory pathways .
Data Analysis and Validation
Q. What analytical techniques are optimal for quantifying 4-(dodecyloxy)benzeneacetic acid in biological matrices?
- Methodology :
- LC-MS/MS : Use a C18 column with electrospray ionization (negative mode). Monitor transitions for the deprotonated molecule () and fragment ions (e.g., m/z 121 for the benzene ring). Validate with spiked plasma/serum samples (precision ≤15%, accuracy 85–115%) .
- Internal Standardization : Use deuterated analogs (e.g., d-benzeneacetic acid) to correct for matrix effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
